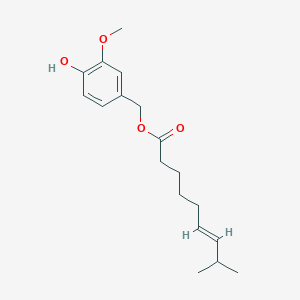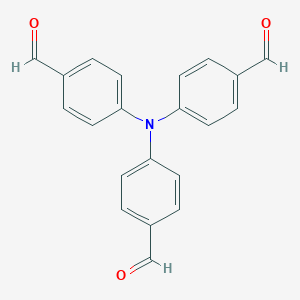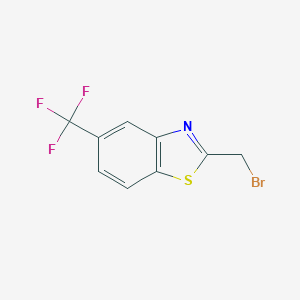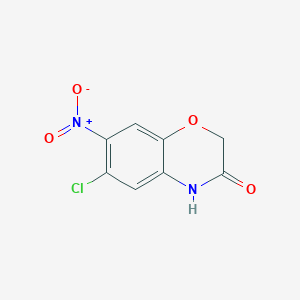
Capsiate
Vue d'ensemble
Description
Le capsiate est un analogue non piquant de la capsaïcine, principalement présent dans la variété de piment rouge non piquant connue sous le nom de CH-19 Sweet. Contrairement à la capsaïcine, connue pour sa saveur piquante, le this compound ne produit pas de sensation de brûlure. Ce composé a suscité un intérêt considérable en raison de ses avantages potentiels pour la santé et de ses applications dans divers domaines .
Applications De Recherche Scientifique
Capsiate has a wide range of scientific research applications across various fields:
Mécanisme D'action
Le capsiate exerce ses effets principalement par l’activation du récepteur potentiel transitoire vanilloïde 1 (TRPV1). Ce récepteur est impliqué dans divers processus physiologiques, notamment la perception de la douleur, la thermorégulation et le métabolisme. Le this compound active les récepteurs TRPV1 dans l’intestin, ce qui conduit à une augmentation du métabolisme énergétique et à une réduction de l’accumulation de graisse corporelle . De plus, le this compound inhibe l’activation de la kinase Src, qui joue un rôle dans l’angiogenèse et la perméabilité vasculaire .
Analyse Biochimique
Biochemical Properties
Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in capsaicin synthesis . The enzyme cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of vanillin to vanillyl alcohol during this compound biosynthesis . This process is more prevalent in the mature red fruit placental extract than in the immature green fruit placental extract .
Cellular Effects
This compound and its dihydroderivative, dihydrothis compound, have been shown to inhibit vascular endothelial growth factor (VEGF)–induced proliferation, chemotactic motility, and capillary-like tube formation of primary cultured human endothelial cells . They also block VEGF-induced endothelial permeability and loss of vascular endothelial (VE)–cadherin–facilitated endothelial cell-cell junctions .
Molecular Mechanism
This compound exerts its effects at the molecular level by suppressing VEGF-induced activation of Src kinase and phosphorylation of its downstream substrates, such as p125 FAK and VE-cadherin . It does this without affecting autophosphorylation of the VEGF receptor KDR/Flk-1 . In vitro kinase assay and molecular modeling studies revealed that this compound inhibits Src kinase activity via its preferential docking to the ATP-binding site of Src kinase .
Temporal Effects in Laboratory Settings
The effects of this compound on endurance performance have been studied over time in laboratory settings . For example, male BALB/c mice orally given this compound (10 mg/kg) were able to keep swimming longer before exhaustion than the control mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, one study explored the effects of 10 mg/kg of this compound on swimming endurance in mice . The consumption of 10 mg/kg of this compound enhanced endurance performance, largely attributed to the increase in fatty acid utilization .
Metabolic Pathways
This compound is involved in metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . The potent biological effects of this compound are intimately related to these metabolic pathways .
Subcellular Localization
Capsaicinoid-related genes, which could be involved in this compound biosynthesis, were found to be most highly expressed in the placenta of chili pepper fruits
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le capsiate peut être synthétisé à partir de la capsaïcine par un processus de transacylation dynamique catalysée par une lipase. Cette méthode implique l’acylation de l’alcool vanillique avec de l’acide nonanoïque en présence de lipase, qui agit comme un catalyseur. La réaction est généralement réalisée dans le n-hexane à 70 °C .
Méthodes de Production Industrielle : La production industrielle de this compound implique la méthode de synthèse enzymatique mentionnée ci-dessus. Cette méthode est préférée en raison de son efficacité et de sa capacité à produire du this compound en quantités importantes. Le procédé implique la conversion directe de la capsaïcine en this compound sans nécessiter une préparation séparée du donneur d’acyle .
Analyse Des Réactions Chimiques
Types de Réactions : Le capsiate subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et Conditions Communs :
Oxydation : Le this compound peut être oxydé à l’aide d’oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène dans des conditions contrôlées.
Réduction : La réduction du this compound peut être réalisée à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution impliquant le this compound nécessitent généralement des nucléophiles tels que les ions hydroxyde ou les amines.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du this compound peut produire des dérivés d’acide vanillique, tandis que la réduction peut produire des dérivés d’alcool vanillique .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d’applications de recherche scientifique dans divers domaines :
Chimie : Le this compound est utilisé comme composé modèle pour étudier la synthèse et la réactivité des capsaïcinoïdes. Sa nature non piquante le rend plus facile à manipuler en laboratoire.
Médecine : Le this compound a montré un potentiel dans la gestion du poids, les traitements anti-inflammatoires et anticancéreux.
Comparaison Avec Des Composés Similaires
Le capsiate fait partie d’un groupe de composés connus sous le nom de capsinoides, qui comprend également le dihydrothis compound et le nordihydrothis compound. Ces composés sont structurellement similaires à la capsaïcine mais ne possèdent pas sa piquant.
Composés Similaires :
Capsaïcine : Connue pour sa piquant et son large éventail d’activités biologiques, notamment le soulagement de la douleur et les effets anti-inflammatoires.
Dihydrothis compound : Similaire au this compound mais avec une structure chimique légèrement différente, ce qui conduit à des variations de son activité biologique.
Nordihydrothis compound : Un autre capsinoid non piquant avec des avantages potentiels pour la santé similaires à ceux du this compound.
Unicité du this compound : La nature non piquante du this compound le rend unique parmi les capsaïcinoïdes, permettant son utilisation dans des applications où la sensation de brûlure de la capsaïcine serait indésirable. Sa capacité à activer les récepteurs TRPV1 sans provoquer d’inconfort en fait un composé précieux à des fins de recherche et thérapeutiques .
Propriétés
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNYIDDNJYKCP-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174575 | |
| Record name | Capsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205687-01-0 | |
| Record name | Capsiate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)










